(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine
Overview
Description
(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine is a useful research compound. Its molecular formula is C11H10FN3 and its molecular weight is 203.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antidepressant-like Activity
Compounds related to (2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine, specifically derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, have been identified as serotonin 5-HT1A receptor-biased agonists. These compounds demonstrate a preference for ERK1/2 phosphorylation in signal transduction assays and show significant potential as antidepressants. One such derivative, NLX-204, exhibited robust antidepressant-like activity in rat models, suggesting the broader potential of similar compounds in treating depression (Sniecikowska et al., 2019).
2. Structural Analysis and Fungicide Properties
The crystal structure of a compound closely related to this compound, known as nuarimol, has been analyzed. Nuarimol, a pyrimidine fungicide, demonstrates the importance of structural analysis for understanding the activity and interactions of these compounds (Kang et al., 2015).
3. Anticonvulsant Properties
Schiff bases of 3-aminomethyl pyridine, which include structures related to this compound, have been synthesized and evaluated for anticonvulsant activity. Several of these compounds exhibited significant protection against seizures in various models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
4. Bone Formation Rate Increase
Research on a similar compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has shown its ability to target the Wnt beta-catenin messaging system, leading to an increase in the trabecular bone formation rate in ovariectomized rats. This suggests the potential of related compounds in treating bone disorders (Pelletier et al., 2009).
5. Kinase Inhibition and Anticancer Properties
Compounds structurally akin to this compound have been identified as selective inhibitors of the Met kinase superfamily, showing efficacy in cancer models. One such compound, BMS-777607, displayed potent anticancer activity and has advanced to clinical trials (Schroeder et al., 2009).
Properties
IUPAC Name |
[2-(3-fluorophenyl)pyrimidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-9-3-1-2-8(6-9)11-14-5-4-10(7-13)15-11/h1-6H,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXNRGGTXJKJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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